Desmethylmedazepam
Overview
Description
Nordazepam, also known as Desmethylmedazepam, is a 1,4-benzodiazepine derivative . It has amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders . It is an active metabolite of diazepam, chlordiazepoxide, clorazepate, prazepam, pinazepam, and medazepam .
Synthesis Analysis
Nordazepam can be synthesized with 2-amino-5-chlorobenzophenone and chloroacetyl chloride . Nordazepam itself can also be used in the synthesis of diazepam by methylating the R1 position using dimethyl sulfate .Molecular Structure Analysis
Nordazepam is similar to diazepam, except that the methyl group at the R1 position has been replaced with a hydrogen . The IUPAC name of Nordazepam is 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one . The molecular formula is C15H11ClN2O and the molar mass is 270.72 g·mol−1 .Chemical Reactions Analysis
Nordazepam is the only one among Diazepam, Nordazepam, and Tetrazepam that displays N−H···O hydrogen bonds both in crystalline and amorphous phases . This leads to a significantly higher melting point ™ and glass transition temperature (Tg) compared to those of Tetrazepam and Diazepam .Physical And Chemical Properties Analysis
Nordazepam displays N−H···O hydrogen bonds both in crystalline and amorphous phases . This leads to a significantly higher melting point ™ and glass transition temperature (Tg) compared to those of Tetrazepam and Diazepam . The kinetic fragility index is very low and virtually the same in all three compounds .Scientific Research Applications
Drug Allergy Detection System Incorporating Human Liver Microsomes :
- Desmethylmedazepam is identified as a central metabolite in the pharmacological effects of benzodiazepines, including chlorazepate. It has been implicated in drug-induced skin rashes through drug-specific proliferation associated with interleukin-5 secretion (Sachs et al., 2001).
GABAA Receptor Physiology and Its Relationship to Benzodiazepine Mechanism of Action :
- N-desmethylclobazam, a metabolite similar to Desmethylmedazepam, plays a role in the pharmacology of benzodiazepines like clobazam. Its interaction with GABAA receptors and the diversity of receptor subtypes contribute to the understanding of benzodiazepine pharmacology (Sankar, 2012).
Neuroprotective Effects in Hypoxic Ischemic Brain Injury :
- Desmethyl tirilazad, a derivative of desmethylmedazepam, showed potential in improving neurological function following hypoxic ischemic brain injury in a piglet model, suggesting its potential in neuroprotection research (Feng et al., 2000).
Quantitation in Human Plasma :
- Techniques for quantifying Desmethylmedazepam in human plasma have been developed, highlighting its importance in clinical pharmacokinetic studies (Greenblatt et al., 2004).
Inhibition of Cytochrome P450 Enzymes :
- Omeprazole metabolites, including 5′-O-desmethylomeprazole, which shares structural similarities with Desmethylmedazepam, have been studied for their potential to inhibit cytochrome P450 enzymes, crucial for understanding drug-drug interactions (Shirasaka et al., 2013).
Therapeutic Drug Monitoring in Antiepileptic Treatment :
- Techniques for monitoring therapeutic levels of antiepileptic drugs, including N-desmethyldiazepam, have been developed. This is important for optimizing treatment and minimizing adverse effects in epilepsy management (Shibata et al., 2012).
Pharmacokinetics and Metabolism :
- The pharmacokinetics and metabolism of Desmethylmedazepam and its precursors, as well as its interactions with other medications, have been extensively studied to understand its role in various therapeutic contexts (Divoll & Greenblatt, 2004).
Cerebrospinal Fluid Analysis in Epilepsy :
- A method for determining Desmethylmedazepam in rat cerebrospinal fluid was developed, aiding in the exploration of its effects on central nervous system function, particularly in epilepsy (Wang et al., 2003).
Safety And Hazards
The use of benzodiazepines, including Nordazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death . The risks of dependence and withdrawal increase with longer treatment duration and higher daily dose . Abrupt discontinuance or rapid dosage reduction of Nordazepam after continued use may precipitate acute withdrawal reactions, which can be life-threatening .
Future Directions
Benzodiazepines continue to be one of the most commonly prescribed agents available in a variety of dosage formulations used for all age groups . Their pharmacokinetic (PK) and pharmacodynamic (PD) profiles have been extensively studied in adult healthy volunteers, the elderly, and patients with hepatic and renal impairment . Future research may focus on the development of new formulations and administration methods, as well as a deeper understanding of the pharmacokinetics and pharmacodynamics of these drugs .
properties
IUPAC Name |
7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOKDTXYPEJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168709 | |
Record name | Desmethylmedazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylmedazepam | |
CAS RN |
1694-78-6 | |
Record name | Desmethylmedazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylmedazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmedazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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